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Compound of Interest

Compound Name:
N-(2-Aminoethyl)-N-(4-

chlorophenyl)amine

Cat. No.: B1315261 Get Quote

Technical Guide: N'-(4-chlorophenyl)ethane-1,2-
diamine
For Researchers, Scientists, and Drug Development Professionals

Introduction
N'-(4-chlorophenyl)ethane-1,2-diamine is a substituted diamine with a structure that

incorporates both an aliphatic ethylenediamine backbone and an aromatic 4-chlorophenyl

group. This unique combination of functional groups suggests its potential as a versatile

building block in medicinal chemistry and materials science. Its structural motifs are found in

various biologically active compounds and functional polymers. This guide provides a summary

of its chemical identity, properties, and a generalized synthesis approach.

Chemical Identity and Structure
IUPAC Name: N'-(4-chlorophenyl)ethane-1,2-diamine

Common Name: N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

CAS Number: 14088-84-7[1]

Molecular Formula: C₈H₁₁ClN₂[1]
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Molecular Weight: 170.64 g/mol [1]

Chemical Structure:

(A representative 2D structure of the molecule)

Physicochemical Properties
Quantitative experimental data for N'-(4-chlorophenyl)ethane-1,2-diamine is not readily

available in public databases. The following table summarizes the basic calculated properties.

Property Value Source

Molecular Formula C₈H₁₁ClN₂ [1]

Molecular Weight 170.64 g/mol [1]

Boiling Point Data not available

Melting Point Data not available

Solubility Data not available

Synthesis
A specific, detailed experimental protocol for the synthesis of N'-(4-chlorophenyl)ethane-1,2-

diamine is not extensively documented in the available literature. However, a plausible and

common method for the synthesis of such N-aryl diamines is through the nucleophilic

substitution of a halogenated aromatic compound by a diamine. A generalized workflow for its

synthesis is presented below.

Proposed Synthesis Workflow
The synthesis could be achieved by the reaction of 4-chloroaniline with a protected 2-

aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) followed by deprotection, or more
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directly, via the reaction of 4-chloronitrobenzene with ethylenediamine followed by reduction of

the nitro group. A common laboratory-scale approach involves the reaction of 4-chloroaniline

with a suitably protected and activated ethylamine derivative.

Proposed Synthesis of N'-(4-chlorophenyl)ethane-1,2-diamine

Starting Materials

4-chloroaniline

2-chloro-N-(4-chlorophenyl)acetamide

2-chloroacetyl chloride

N'-(4-chlorophenyl)ethane-1,2-diamine

1. Ammonolysis
2. Reduction

Ammonia Reduction (e.g., LiAlH4)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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